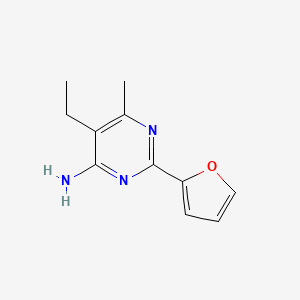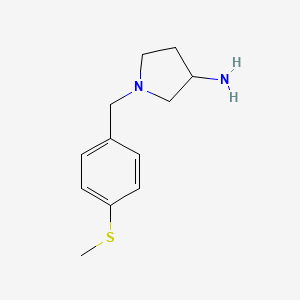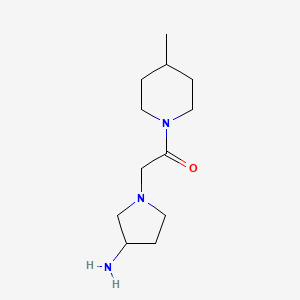
5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine
Overview
Description
5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine (5-EFMPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a number of different fields, including biochemistry, pharmacology, and biotechnology. 5-EFMPA has been studied for its ability to act as a ligand in enzyme systems, as well as its ability to act as a substrate in biochemical reactions. Additionally, 5-EFMPA has been studied for its potential use as a therapeutic agent, as well as a potential target for drug design.
Scientific Research Applications
5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has been studied for its ability to act as a ligand in enzyme systems, as well as its ability to act as a substrate in biochemical reactions. 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has also been studied for its potential use as a therapeutic agent, as well as a potential target for drug design. Additionally, 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has been studied for its ability to act as a probe in studies of protein-protein interactions, as well as its ability to act as a catalyst in organic synthesis.
Mechanism Of Action
5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has been studied for its ability to act as a ligand in enzyme systems. In this capacity, 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine binds to the active site of an enzyme and modulates the activity of the enzyme. 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has also been studied for its ability to act as a substrate in biochemical reactions. In this capacity, 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine acts as a source of energy for the reaction, allowing the reaction to proceed. Additionally, 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has been studied for its ability to act as a probe in studies of protein-protein interactions, as well as its ability to act as a catalyst in organic synthesis.
Biochemical And Physiological Effects
5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has been studied for its potential use as a therapeutic agent. In this capacity, 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has been shown to have a number of beneficial effects, including the inhibition of tumor cell growth and the inhibition of inflammatory responses. Additionally, 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has been studied for its ability to act as a substrate in biochemical reactions. In this capacity, 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has been shown to have a number of beneficial effects, including the stimulation of cellular respiration and the promotion of metabolic processes.
Advantages And Limitations For Lab Experiments
5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine has a number of advantages for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine is relatively stable and can be used in a variety of different laboratory experiments. However, there are a few limitations to the use of 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine in laboratory experiments. One limitation is that 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine can be toxic at high concentrations, making it important to use it with caution.
Future Directions
There are a number of potential future directions for 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine research. One potential direction is to further study the potential therapeutic applications of 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine, such as its ability to inhibit tumor cell growth and its ability to inhibit inflammatory responses. Additionally, further research could focus on the use of 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine as a substrate in biochemical reactions, as well as its ability to act as a probe in studies of protein-protein interactions. Additionally, further research could focus on the use of 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine as a catalyst in organic synthesis. Finally, further research could focus on the development of new methods for the synthesis of 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine, as well as the development of new applications for 5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine.
properties
IUPAC Name |
5-ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-3-8-7(2)13-11(14-10(8)12)9-5-4-6-15-9/h4-6H,3H2,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALVQSWMSUFZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1N)C2=CC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-(furan-2-yl)-6-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468064.png)
![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468066.png)
![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468067.png)
![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468069.png)
![1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468070.png)
![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468071.png)

![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468076.png)
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468077.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468078.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468080.png)
